molecular formula C18H23N3O2S B11148485 2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11148485
M. Wt: 345.5 g/mol
InChI Key: WPLZRUQNFHTIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule featuring a 2-aminothiazole core, a privileged scaffold in medicinal chemistry and drug discovery research . The 2-aminothiazole nucleus is a fundamental component of several clinically prescribed anticancer drugs, such as dasatinib and alpelisib, highlighting its significant therapeutic potential . This specific derivative is characterized by an N-acetyl-N-benzyl substitution on the thiazole amine and an isobutyl carboxamide group at the 5-position. These modifications are designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Compounds based on the 2-aminothiazole scaffold have demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The primary research value of this compound lies in its potential as a small molecule antitumor agent for investigating new pathways to overcome drug resistance and reduce undesirable side effects . Thiazole-containing molecules can act through advanced mechanisms of action, such as inhibiting key enzyme targets like kinase enzymes (e.g., EGFR, VEGFR, Src, Abl), tubulin polymerization, topoisomerase, and HDAC . The structural features of this molecule suggest it is a valuable intermediate for synthesizing novel derivatives or a candidate for direct biological evaluation in oncology-focused screening programs. The synthesis of such 2-aminothiazole derivatives often employs classic methods like Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioureas or thioamides . This product is intended for research purposes exclusively. It is strictly not designed for human therapeutic or diagnostic use, nor for any veterinary applications.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H23N3O2S/c1-12(2)10-19-17(23)16-13(3)20-18(24-16)21(14(4)22)11-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,19,23)

InChI Key

WPLZRUQNFHTIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazole ring is typically synthesized via cyclocondensation of α-halo ketones with thioureas. For example:

  • Step 1 : Reacting 4-methyl-2-bromoacetophenone with thiourea in toluene at 70–90°C yields 2-amino-4-methylthiazole-5-carboxylic acid derivatives.

  • Step 2 : Bromination using NaNO₂ and H₂SO₄ followed by CuSO₄/NaBr generates 2-bromo-4-methylthiazole-5-carboxylic acid.

Key Data :

ParameterValueSource
Yield (Step 1)78–79%
Reaction Time (Step 2)6–8 h at 6–10°C

Introduction of Acetyl(benzyl)amino Group

Acetylation and Benzylation

The acetyl(benzyl)amino moiety is introduced via nucleophilic substitution:

  • Step 3 : Treating 2-bromo-4-methylthiazole-5-carboxylic acid with benzylamine in DCM/EDCI generates the benzylamino intermediate.

  • Step 4 : Acetylation using acetic anhydride or acetyl chloride in the presence of DMAP yields 2-[acetyl(benzyl)amino]-4-methylthiazole-5-carboxylic acid.

Optimization Notes :

  • Solvent : Dichloromethane (DCM) provides higher yields (85–90%) compared to THF (70–75%).

  • Catalyst : DMAP reduces reaction time from 48 h to 24 h.

Carboxamide Formation with Isobutylamine

Coupling Reactions

The carboxylic acid is converted to the carboxamide via activation and coupling:

  • Step 5 : Activation of the carboxylic acid using EDCI/HOBt in DCM forms the reactive ester.

  • Step 6 : Reaction with isobutylamine at 0–25°C yields the final product.

Purification :

  • Column Chromatography : Silica gel (EtOAc/hexane, 1:1) achieves >95% purity.

  • Crystallization : Recrystallization from ethanol/water improves yield to 92%.

Comparative Data :

MethodYieldPuritySource
EDCI/HOBt coupling88%95%
Triphosgene-mediated82%93%

Alternative Routes and Innovations

One-Pot Synthesis

Recent patents describe a one-pot approach combining Steps 3–6:

  • Procedure : Sequential addition of benzylamine, acetyl chloride, and isobutylamine in DCM with EDCI.

  • Advantages : Reduces purification steps; overall yield 80%.

Solid-Phase Synthesis

A patent by US7772411B2 highlights solid-phase methods using cellulose derivatives to immobilize intermediates, improving scalability.

Challenges and Solutions

  • Impurity Control :

    • N-Oxide formation is mitigated using antioxidants like L-ascorbic acid during acetylation.

    • Bromination byproducts are minimized via low-temperature diazotization (≤10°C).

  • Scale-Up :

    • Continuous flow reactors enhance reproducibility for Steps 1–2 (Patent CN105348216A) .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities:

  • Anticancer Activity : Thiazole compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. The unique structure of 2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide may enhance its efficacy against cancer cells due to its lipophilicity and ability to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties : Similar thiazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antimicrobial agents .

Anticancer Research

A study focusing on thiazole derivatives highlighted their potential as anticancer agents. For instance, compounds with structural similarities to this compound showed effective inhibition of breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Studies

In another case study, researchers synthesized various thiazole derivatives and evaluated their antimicrobial properties. Compounds similar to this compound exhibited promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These steps may include:

  • Formation of the thiazole ring.
  • Introduction of the acetyl and benzyl groups.
  • Finalization of the carboxamide group.

This synthetic versatility allows for further modifications to enhance selectivity and reduce side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Dasatinib (BMS-354825)

Structure: N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)-1,3-thiazole-5-carboxamide . Key Differences:

  • Position 2: Pyrimidinyl amino group (vs. acetyl(benzyl)amino in the target compound).
  • Position 5 : Chlorophenyl substituent (vs. isobutyl).
  • Additional Groups : Hydroxyethyl-piperazinyl (enhancing solubility and kinase binding).

Activity: Dasatinib is a pan-Src kinase inhibitor with proven anticancer activity, particularly in chronic myeloid leukemia (CML). Its formulation into nanoparticles improves bioavailability . The target compound lacks reported kinase inhibition data, but structural variations suggest divergent pharmacological profiles.

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

Structure : Variants include ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates coupled with diverse amines .
Key Differences :

  • Position 2: Pyridinyl group (electron-deficient aromatic ring vs. acetyl(benzyl)amino).
  • SAR Insights : Substitutions at position 2 significantly influence kinase inhibition potency. Pyridinyl groups enhance π-π stacking with kinase active sites, whereas the target’s acetyl(benzyl) group may prioritize hydrophobic interactions .

N-(2-Furylmethyl) Analog

Structure: 2-[acetyl(benzyl)amino]-N-(2-furylmethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS: 1232799-58-4). Key Differences:

  • Position 5: Furylmethyl group (polar oxygen atom in furan vs. isobutyl’s aliphatic chain).

N-(1H-Indol-6-yl) Derivative

Structure: 2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide. Key Differences:

  • Molecular Weight: 404.5 g/mol (vs. 369.4 g/mol for the target compound). The indole’s planar structure could facilitate DNA intercalation or protein binding .

Structural and Pharmacokinetic Comparisons

Table 1: Key Parameters of Selected Thiazole Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C₁₉H₁₉N₃O₃S 369.4 Acetyl(benzyl)amino, Isobutyl Not reported
Dasatinib C₂₂H₂₆ClN₇O₂S 488.0 Chlorophenyl, Pyrimidinyl amino Pan-Src kinase inhibitor
N-(2-Furylmethyl) Analog C₁₉H₁₉N₃O₃S 369.4 Furylmethyl No data
N-(1H-Indol-6-yl) Derivative C₁₄H₁₁Cl₂N₃O₂S 404.5 Indole Not reported

Structure-Activity Relationship (SAR) Insights

  • Position 2: Electrophilic groups (e.g., pyridinyl in , pyrimidinyl in dasatinib) correlate with kinase inhibition. The target’s acetyl(benzyl)amino group may shift activity toward non-kinase targets .
  • Position 5 : Isobutyl (target) vs. chlorophenyl (dasatinib): The latter’s chlorine atom may enhance target affinity but increase toxicity risks.

Physicochemical Properties

  • Lipophilicity : The target’s isobutyl and methyl groups suggest higher logP than dasatinib’s polar piperazinyl group.
  • Solubility : Dasatinib’s hydroxyethyl-piperazinyl moiety improves aqueous solubility, whereas the target compound may require formulation optimization .

Biological Activity

2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests a variety of interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₂₃N₃O₂S and a molecular weight of 345.5 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells. This is mediated through various pathways, including the inhibition of Bcl-2 proteins, which are critical in regulating apoptosis .
  • Case Studies :
    • In a study involving a series of thiazole derivatives, one compound showed an IC50 value less than that of doxorubicin against A-431 and Jurkat cells, indicating potent cytotoxicity .
    • Another study highlighted the importance of structural modifications in enhancing anticancer activity; specific substitutions on the phenyl ring significantly increased potency against glioblastoma and melanoma cell lines .

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

  • Research Findings : Compounds with similar thiazole structures have shown promise as inhibitors of COX-1 and COX-2, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is heavily influenced by their structural features:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For example, methyl groups at specific positions have been correlated with increased activity against cancer cell lines .
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly affect the compound's interaction with biological targets, impacting its overall efficacy .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (µM) Reference
AnticancerA-431< 1
AnticancerJurkat< 1
Anti-inflammatoryCOX inhibitionNot specified
CytotoxicityGlioblastoma U251< 10
CytotoxicityMelanoma WM793< 10

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide, and how do solvent/catalyst choices influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazole derivatives and benzamide precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates, while chloroform improves selectivity for intermediates .
  • Catalysts : Phosphorus pentasulfide (P₄S₁₀) facilitates thiazole ring formation, with yields increasing under ultrasound-assisted conditions (up to 20% improvement) .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., acetyl group hydrolysis) .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies acetyl, benzyl, and isobutyl substituents. Key signals include δ 2.1–2.3 ppm (methyl groups) and δ 7.3–7.5 ppm (benzyl aromatic protons) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiazole C-S) confirm functional groups .
  • Elemental Analysis : Discrepancies >0.3% between calculated/observed C/H/N ratios indicate impurities .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values compared to reference drugs .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on dose-dependent cytotoxicity (10–100 µM range) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities for biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II). If experimental IC₅₀ values conflict with docking scores (e.g., ΔG > 2 kcal/mol), refine force fields or consider protein flexibility .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement .
    • Case Study : A benzothiazole analog showed discrepancies between docking (predicted IC₅₀ = 8 µM) and experimental data (IC₅₀ = 25 µM). Adjusting solvation parameters resolved the disparity .

Q. What strategies optimize the compound’s selectivity for specific enzymes (e.g., kinases vs. proteases)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the isobutyl group to bulkier tert-butyl or introduce electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring. SAR data for analogs (see Table 1) show that 4-methyl substitution enhances kinase inhibition by 40% .

  • Enzyme Assays : Compare inhibition constants (Kᵢ) across enzyme panels. A >10-fold selectivity ratio validates target specificity .

    Table 1 : Selectivity Profiles of Structural Analogs

    CompoundKinase Kᵢ (nM)Protease Kᵢ (nM)Selectivity Ratio
    Parent Compound1209507.9
    4-Methyl Analog75110014.7
    4-Nitrobenzyl Derivative2108504.0
    Source: Adapted from structural comparisons in

Q. How can statistical design of experiments (DoE) address low yield in scale-up synthesis?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10%). ANOVA identifies temperature as the most significant factor (p < 0.05) .
  • Response Surface Methodology (RSM) : Optimize conditions for >80% yield; a central composite design model predicted optimal parameters at 72°C, 8% catalyst, and DMF .

Q. What mechanisms explain contradictory cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :

  • Penetration Analysis : Use fluorescently labeled compound and confocal microscopy. Poor spheroid penetration (e.g., <20% core uptake) may explain reduced efficacy .
  • Hypoxia Effects : Measure HIF-1α levels in spheroids; upregulated efflux pumps (e.g., P-gp) under hypoxia can reduce intracellular concentration .

Methodological Resources

  • Synthetic Protocols : Multi-step routes with yield optimization strategies .
  • Data Contradiction Workflow : Integrate computational feedback loops (ICReDD framework) to align experimental and theoretical results .
  • Comparative Analysis : Leverage structural analogs (Table 1) to guide SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.